![molecular formula C12H15N3 B11728133 benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728133.png)
benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further substituted with a methyl group. The molecular formula of this compound is C12H15N3, and it has a molecular weight of 201.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine typically involves the reaction of benzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
Benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine has garnered attention for its potential therapeutic effects, particularly in the treatment of inflammatory and metabolic disorders. Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and leading to beneficial pharmacological outcomes. For example, it has shown potential inhibitory effects on metabolic enzymes, suggesting its role in managing conditions related to inflammation and metabolic dysregulation.
Biological Activities
The compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial effects, making it a candidate for further exploration in drug development against infectious diseases.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.
Synthetic Methods
The synthesis of this compound typically involves the reaction of benzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. Common reducing agents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride in solvents such as methanol or ethanol. This method allows for high yields and purity, which are crucial for pharmaceutical applications.
Case Studies
Several studies have explored the pharmacological potential of this compound:
Case Study 1: Inhibition of Enzymatic Activity
A study investigated the compound's interaction with various metabolic enzymes. The results demonstrated that this compound could effectively inhibit certain enzymes by occupying their active sites, thereby preventing substrate access. This mechanism suggests its potential use in developing drugs targeting metabolic disorders .
Case Study 2: Anti-inflammatory Research
Research focusing on the anti-inflammatory properties of this compound indicated significant activity in vitro. The compound was tested against several inflammatory markers, showing promise in reducing inflammation levels comparable to established anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-yl methanamine: Similar structure but lacks the benzyl group.
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: Contains a phenyl group instead of a benzyl group.
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: Similar structure with a phenyl group and in hydrochloride form
Uniqueness
n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine is unique due to the presence of both a benzyl group and a methyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
Benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzyl group attached to a pyrazole ring, which is known for its potential pharmacological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and Jurkat (T-cell leukemia) cells. The mechanism involves the inhibition of specific kinases related to cell cycle regulation, leading to reduced cell viability and increased apoptosis in treated cells .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 2.5 | CDK1/Cdc2 inhibition |
Jurkat | 3.0 | Induction of apoptosis |
DLD-1 | 2.8 | Inhibition of cell proliferation |
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis . The compound's structural features allow it to interact with essential enzymes involved in microbial growth.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
E. coli | 32 µg/mL | Inhibition of cell wall synthesis |
S. aureus | 16 µg/mL | Disruption of metabolic pathways |
The synthesis of this compound typically involves a reductive amination process. This method allows for the efficient formation of the target compound from readily available precursors .
The biological activity is primarily attributed to the compound's ability to bind to specific molecular targets, modulating enzyme activity or disrupting cellular processes. For example, it may inhibit enzymes associated with cancer cell proliferation or interfere with microbial metabolic pathways .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- In vitro Studies : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity and potential as a therapeutic agent in oncology .
- Antimicrobial Testing : Research conducted on bacterial strains indicated that this compound effectively inhibited growth, suggesting its use as a lead compound for developing new antibiotics .
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it acts by inhibiting key enzymes involved in both cancer progression and microbial growth, providing insights into its dual functionality .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C12H15N3/c1-15-10-12(9-14-15)8-13-7-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8H2,1H3 |
InChI Key |
YKQNHRUCQWZYEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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